2-(4-acetylphenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-acetylphenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core substituted with acetylphenyl and tetrachloro groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the initial formation of the isoindole core, followed by the introduction of the acetylphenyl and tetrachloro substituents. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors, automated synthesis systems, and advanced purification techniques are common in industrial production to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: The tetrachloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted isoindole derivatives.
Scientific Research Applications
2-(4-acetylphenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one: Shares the acetylphenyl group but differs in the core structure.
2-(4-sulfamoylphenyl)pyrimidine: Contains a similar phenyl group but has a different heterocyclic core.
Uniqueness
2-(4-acetylphenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole core with acetylphenyl and tetrachloro substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications that other similar compounds may not fulfill.
Properties
CAS No. |
5136-50-5 |
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Molecular Formula |
C16H7Cl4NO3 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C16H7Cl4NO3/c1-6(22)7-2-4-8(5-3-7)21-15(23)9-10(16(21)24)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |
InChI Key |
FRHPXIALKDEDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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